2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Description
2,5-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide (Molecular Formula: C₁₉H₁₉N₃O₅S; Molecular Weight: 401.44 g/mol; ID: G619-0224) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with two methoxy groups at the 2- and 5-positions. The compound’s structure is further modified by a 6-methoxypyridazin-3-yl group attached to a phenyl ring at the N-position (). Sulfonamides are well-documented in medicinal chemistry for their diverse biological activities, including enzyme inhibition and antimicrobial properties. This compound, with its unique methoxy and pyridazinyl substituents, is hypothesized to exhibit enhanced solubility and target specificity compared to simpler sulfonamide analogs.
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-25-15-7-9-17(26-2)18(12-15)28(23,24)22-14-6-4-5-13(11-14)16-8-10-19(27-3)21-20-16/h4-12,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGTYLRCOMEKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of methoxy groups and the pyridazinyl moiety. Common reagents used in these reactions include methanesulfonyl chloride, methoxybenzene, and pyridazine derivatives. Reaction conditions often involve the use of catalysts, solvents like dichloromethane, and temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the methoxy or pyridazinyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or amines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its unique functional groups allow for various modifications to enhance chemical properties or biological activity.
2. Biology:
- Biochemical Probes: Research has investigated its potential as a biochemical probe or inhibitor. The interactions of this compound with specific enzymes or receptors can provide insights into biological pathways and mechanisms.
3. Medicine:
- Therapeutic Potential: There is ongoing exploration into its therapeutic applications for treating diseases such as cancer and infectious diseases. For instance, compounds with similar structures have shown promise as inhibitors of key enzymes involved in disease processes .
4. Industry:
- Advanced Materials Development: The compound is utilized in developing advanced materials and catalysts, contributing to innovations in chemical manufacturing processes.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes like d-amino acid oxidase (DAAO), which is implicated in various neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications to the pyridazinyl moiety significantly impact inhibitory potency .
Case Study 2: Antiviral Activity
Another study explored the antiviral properties of similar sulfonamide derivatives against influenza endonuclease. The findings suggest that these compounds can effectively inhibit viral replication by targeting key enzymatic functions necessary for viral life cycles .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The following table summarizes critical structural and physicochemical properties of G619-0224 and its closest analogues:
Structural and Functional Differences
G619-0224 vs. G619-0398: Core Modifications: G619-0224 has a 2,5-dimethoxy-substituted benzenesulfonamide, whereas G619-0398 features a 2-methoxy-4,5-dimethyl configuration. The dimethyl groups in G619-0398 may enhance lipophilicity but reduce solubility compared to G619-0223.
G619-0224 vs. CS-0309467 :
- Heterocyclic Core : CS-0309467 replaces the pyridazine with a pyridine ring fused to a dihydrobenzodioxin group, which may alter pharmacokinetic properties (e.g., metabolic stability).
- Functional Groups : The absence of sulfonamide in CS-0309467 limits direct comparison but highlights structural diversity in methoxy-substituted aromatic compounds.
Patent and Crystallographic Data
- A crystalline form of a structurally complex pyrimidine derivative () shares the 6-methoxypyridazin-3-yl motif with G619-0224, suggesting its utility in stabilizing molecular interactions in solid-state formulations.
- No crystallographic data for G619-0224 is available in the provided evidence, though SHELX and WinGX () are common tools for such analyses.
Research Implications and Gaps
- Target Specificity : The methoxypyridazinyl group in G619-0224 and G619-0398 may enhance selectivity for enzymes like tyrosine kinases or phosphodiesterases, as seen in other sulfonamide derivatives ().
Q & A
Q. What are the common synthetic routes for synthesizing 2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves multi-step protocols:
Core Formation : The benzenesulfonamide core is synthesized via sulfonylation of an aniline derivative (e.g., 3-aminophenylpyridazine) using 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Functionalization : Methoxy and pyridazinyl groups are introduced through nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, 6-methoxypyridazin-3-yl boronic acid may be coupled to a halogenated phenyl intermediate .
Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC).
Q. Key Intermediates :
- 3-Nitro-4-(6-methoxypyridazin-3-yl)phenylamine (reduced to the corresponding aniline).
- 2,5-Dimethoxybenzenesulfonyl chloride.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridazine at δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 423.1253) .
- HPLC : Purity assessment using C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves stereochemistry (if crystalline form is obtained) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets like 5-HT6 receptors?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor binding. The pyridazinyl and methoxy groups may form hydrogen bonds with residues in the 5-HT6 receptor’s active site (e.g., Asn310, Ser193) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore Mapping : Identifies critical functional groups (e.g., sulfonamide as a hydrogen bond acceptor) for activity .
Table 1 : Predicted Binding Affinities for Sulfonamide Derivatives
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Target Compound | -9.2 | H-bond with Asn310 |
| 4-Iodo Analog (SB-258585) | -8.7 | Hydrophobic with Phe284 |
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : pH sensitivity (sulfonamide stability declines in strong acids/bases ).
- Cellular Context : Varied expression of off-target receptors (e.g., 5-HT7 in neuronal vs. cancer cells ).
Q. Strategies :
Dose-Response Curves : Validate activity across multiple concentrations (IC vs. EC).
Selectivity Screening : Use panels of related receptors (e.g., 5-HT1A, 5-HT2B) to rule out off-target effects .
Metabolic Stability Tests : Liver microsome assays identify rapid degradation pathways .
Q. How does substitution on the benzenesulfonamide core influence pharmacokinetic properties?
Methodological Answer:
- Methoxy Groups : Enhance lipophilicity (logP ~2.5) but reduce aqueous solubility. Methyl or ethyl substitutions further increase logP .
- Pyridazinyl Moiety : Introduces π-π stacking potential, improving binding to aromatic residues in targets .
- Halogenation : Chloro or fluoro substituents (e.g., 2,5-dichloro analog ) enhance metabolic stability but may increase toxicity.
Table 2 : Structure-Activity Relationships (SAR) for Selected Derivatives
| Substituent | LogP | Solubility (µg/mL) | IC (nM) |
|---|---|---|---|
| 2,5-Dimethoxy | 2.5 | 12.3 | 85 |
| 2,5-Dichloro | 3.1 | 5.6 | 120 |
| 4-Fluoro | 2.8 | 8.9 | 78 |
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
Methodological Answer:
- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings improve yield (>80%) .
- Temperature Control : Reactions at 60–80°C minimize side-product formation in sulfonylation .
- Workflow Integration : One-pot syntheses reduce purification steps (e.g., tandem coupling-sulfonylation) .
Q. How can researchers validate target engagement in cellular models?
Methodological Answer:
- Fluorescent Probes : Conjugate sulfonamide with Cy5 for live-cell imaging (e.g., colocalization with 5-HT6-GFP fusion proteins) .
- Knockdown/CRISPR : Compare activity in wild-type vs. 5-HT6 receptor knockout cells .
- Thermal Shift Assays : Monitor receptor melting temperature shifts upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
